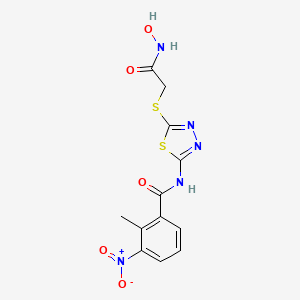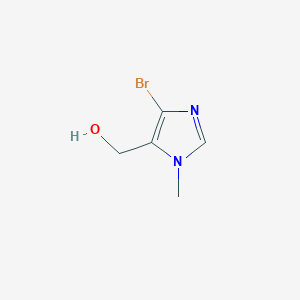
(4-bromo-1-methyl-1H-imidazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-bromo-1-methyl-1H-imidazol-5-yl)methanol” is a chemical compound with the CAS Number: 141524-73-4 . It has a molecular weight of 191.03 . The IUPAC name for this compound is the same as the common name . The InChI code for this compound is 1S/C5H7BrN2O/c1-8-3-7-5 (6)4 (8)2-9/h3,9H,2H2,1H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C5H7BrN2O/c1-8-3-7-5 (6)4 (8)2-9/h3,9H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, imidazole compounds are known to be key components in a variety of functional molecules and have a broad range of chemical and biological properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Imidazole Derivatives : Imidazole derivatives, such as (1-methyl-1H-imidazol-2-yl) methanol, are synthesized through reactions involving carbonyl compounds and organometallic reagents or sodium borohydride. These compounds can convert into carbonyl compounds via corresponding quaternary salts (Ohta et al., 1987).
- Routes to Substituted Imidazoles : Improved synthesis routes for di(imidazol-4-yl)methanol derivatives demonstrate the feasibility of producing various imidazole compounds, although certain specific substitutions, like methylation, have been challenging (Katritzky et al., 1989).
Application in Coordination Chemistry
- Copper(II) Complexes : Ethylation of imidazole-4-acetate methyl ester leads to compounds that can form coordination complexes with copper(II), demonstrating potential applications in coordination chemistry (Banerjee et al., 2013).
Application in Organic Synthesis
- Preparation of Biomimetic Chelating Ligands : Compounds like (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol serve as precursors for biomimetic chelating ligands, indicating their utility in synthetic organic chemistry (Gaynor et al., 2023).
Application in Crystallography
- Crystalline Structures Study : The crystalline structures of imidazole derivatives like 4-bromo-2-methoxy-1-methyl-5-nitroimidazole have been studied, providing insights into the solid-state geometries of such compounds (Chauvière et al., 1995).
Application in Medicinal Chemistry
- Selective COX-2 Inhibitors : Synthesis of compounds like (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl) methanol as selective COX-2 inhibitors, highlights the potential application in developing new pharmaceuticals (Tabatabai et al., 2012).
Application in Polymer Science
- Synthesis of Double Hydrophilic Block Copolymers : The synthesis of imidazolium-based ionic liquid monomers and their subsequent use in creating double hydrophilic block copolymers demonstrates an application in polymer science (Vijayakrishna et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-bromo-3-methylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-3-7-5(6)4(8)2-9/h3,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUAGCKNJFHLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


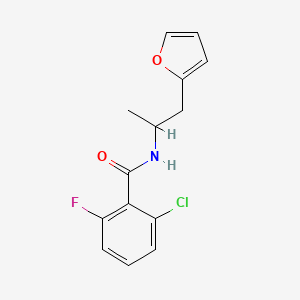
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2504414.png)
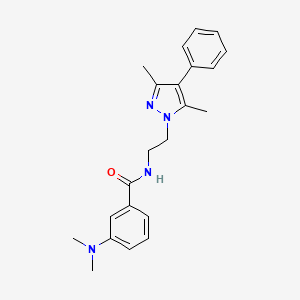
![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2504419.png)
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2504420.png)
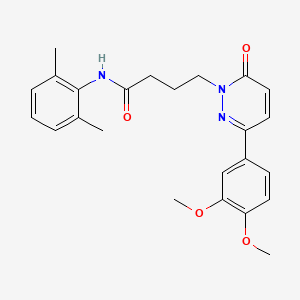
![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504423.png)
![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/no-structure.png)

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2504427.png)
![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2504432.png)
